4-(2,6-Dichlorobenzoyl)-2-methylpyridine
Description
Properties
IUPAC Name |
(2,6-dichlorophenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-7-9(5-6-16-8)13(17)12-10(14)3-2-4-11(12)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGFRPXHKHSVCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The primary synthetic route to 4-(2,6-dichlorobenzoyl)-2-methylpyridine involves Friedel-Crafts type acylation of 2-methylpyridine (also known as 2-picoline) with 2,6-dichlorobenzoyl chloride. This method is widely employed for acylation of methylpyridines to introduce benzoyl substituents at the nitrogen-adjacent carbon positions.
-
$$
\text{2-methylpyridine} + \text{2,6-dichlorobenzoyl chloride} \xrightarrow[\text{base}]{\text{solvent, RT or mild heat}} \text{this compound}
$$
Reaction Conditions
- Acylating Agent: 2,6-Dichlorobenzoyl chloride is used as the electrophilic acyl donor.
- Substrate: 2-methylpyridine serves as the nucleophile.
- Base: A tertiary amine base such as pyridine or triethylamine is employed to neutralize the hydrochloric acid generated during the reaction, preventing protonation of the pyridine nitrogen which would reduce nucleophilicity.
- Solvent: Non-polar or mildly polar solvents like dichloromethane or chloroform are preferred to dissolve reactants and facilitate the reaction.
- Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (25–40 °C) to optimize conversion without side reactions.
- Time: Reaction times vary but generally range from 2 to 6 hours depending on scale and stirring efficiency.
Industrial Scale Considerations
- Large-scale synthesis uses stirred tank reactors with controlled temperature and efficient mixing.
- The reaction is monitored by chromatographic or spectroscopic methods to ensure complete conversion.
- Post-reaction workup involves quenching, extraction, and purification steps to isolate the target compound.
Purification and Characterization
- Purification: The crude product is purified by recrystallization from suitable solvents or by chromatographic techniques to achieve high purity.
- Characterization: Confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry to verify the presence of the dichlorobenzoyl group and the methylpyridine moiety.
Reaction and Product Data Table
| Parameter | Details |
|---|---|
| Starting Materials | 2-methylpyridine, 2,6-dichlorobenzoyl chloride |
| Base | Pyridine or triethylamine |
| Solvent | Dichloromethane or chloroform |
| Temperature | Room temperature to 40 °C |
| Reaction Time | 2–6 hours |
| Workup | Neutralization, extraction, drying |
| Purification | Recrystallization or chromatography |
| Yield | Typically high, >70% depending on scale and conditions |
| Product Properties | Solid, characterized by NMR, IR, MS |
Chemical Reaction Analysis
- The acylation proceeds via nucleophilic attack of the methylpyridine ring on the acyl chloride.
- The presence of electron-withdrawing chlorine substituents on the benzoyl chloride influences reactivity and selectivity.
- The base scavenges HCl, preventing pyridine nitrogen protonation which would inhibit acylation.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dichlorobenzoyl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atoms in the 2,6-dichlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound serves as an important intermediate in organic synthesis for preparing more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with desired properties.
Biology
- Biological Activities : Research indicates that 4-(2,6-Dichlorobenzoyl)-2-methylpyridine exhibits notable biological activities:
- Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains.
- Anticancer Potential : Studies have shown its potential to inhibit tumor growth in specific cancer cell lines.
- Interaction with Biological Targets : The compound modulates the activity of nuclear receptors and other enzymes involved in metabolic processes.
Medicine
- Drug Development : The compound is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological investigations.
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
- Anticancer Research : In vitro studies demonstrated that this compound could inhibit cell proliferation in several cancer cell lines. Further research is ongoing to elucidate its mechanism of action and optimize its structure for enhanced efficacy.
- Pharmacological Investigations : Recent studies employed molecular docking simulations to understand how this compound binds to target proteins or enzymes. These insights are crucial for assessing its therapeutic potential and optimizing its efficacy in various applications.
Mechanism of Action
The mechanism of action of 4-(2,6-Dichlorobenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(2,6-Dichlorobenzoyl)-2-methylpyridine with three structurally related halogenated aromatic compounds (Table 1).
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Substituents | Molecular Formula (Calculated) | Key Features |
|---|---|---|---|---|
| This compound | Not Available | 2,6-Cl₂-benzoyl, 2-Me-pyridine | C₁₃H₉Cl₂NO | High steric hindrance, symmetrical Cl substitution |
| 4-(3,4-Dichlorobenzoyl)-2-methylpyridine | 165534-79-2 | 3,4-Cl₂-benzoyl, 2-Me-pyridine | C₁₃H₉Cl₂NO | Adjacent Cl substitution, asymmetric electronic effects |
| Dimethyl iodoterephthalate | 1805112-73-5 | Iodo, methoxy groups on terephthalate | C₁₀H₉IO₄ | Iodo-substituted ester, planar structure |
| 1-(2,6-Dichloro-3-nitrophenyl)ethanone | 1187165-37-2 | 2,6-Cl₂, 3-NO₂ on phenyl, ethanone | C₈H₅Cl₂NO₃ | Nitro group enhances electrophilicity |
Structural and Electronic Differences
- The latter’s adjacent Cl atoms may induce greater electronic asymmetry, favoring regioselective reactions . Dimethyl iodoterephthalate (CAS: 1805112-73-5) lacks a pyridine ring but features an iodine atom, which enhances polarizability and reactivity in photochemical applications .
- Functional Group Variations: The nitro group in 1-(2,6-Dichloro-3-nitrophenyl)ethanone (CAS: 1187165-37-2) increases electrophilicity, making it more reactive toward nucleophilic substitution compared to the benzoyl-pyridine derivatives .
Physicochemical Properties
While experimental data for the target compound is scarce, inferences can be drawn from analogs:
- Solubility: The pyridine ring in this compound likely improves solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to the nitro-substituted ethanone derivative.
- Melting Point : Symmetrical 2,6-dichloro substitution may elevate melting points relative to the 3,4-dichloro isomer due to enhanced crystallinity.
Biological Activity
4-(2,6-Dichlorobenzoyl)-2-methylpyridine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClN\O
- CAS Number : 1187169-53-4
This structure features a pyridine ring substituted with a dichlorobenzoyl group, which is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound has been investigated for its potential as an inhibitor in various biochemical pathways:
- Glycogen Phosphorylase Inhibition : Similar compounds have shown the ability to inhibit glycogen phosphorylase, an enzyme involved in glucose metabolism. This inhibition may provide therapeutic benefits for managing hyperglycemia in type 2 diabetes .
- Cyclin-dependent Kinase Inhibition : Research indicates that derivatives of this compound may interact with cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation and have implications in cancer therapy .
1. Inhibition of Glycogen Phosphorylase
Research has demonstrated that compounds similar to this compound can effectively inhibit glycogen phosphorylase. The IC values reported for related compounds suggest a promising potential for managing blood glucose levels.
| Compound | Target | IC (μM) |
|---|---|---|
| Acyl Urea Derivative | Glycogen Phosphorylase | 2.0 |
| This compound | TBD | TBD |
2. Anticancer Activity
In studies involving various tumor cell lines, related compounds have exhibited significant cytotoxic effects. For instance, a study on a structurally similar Src inhibitor demonstrated potent activity against human tumor cells . The implications for this compound suggest it may also possess anticancer properties.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on CDK Inhibitors : A fragment-based screening identified several small molecules that interact effectively with CDK2, highlighting the potential of similar structures in cancer treatment .
- Glycogen Phosphorylase Inhibition Studies : Crystallographic studies provided insights into how inhibitors bind to glycogen phosphorylase, suggesting that conformational changes induced by binding could be a mechanism for inhibition .
Q & A
Q. What are the optimal synthetic routes for preparing 4-(2,6-Dichlorobenzoyl)-2-methylpyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a Friedel-Crafts acylation or nucleophilic substitution, using 2,6-dichlorobenzoyl chloride as the acylating agent and 2-methylpyridine as the substrate. Key factors include:
- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are critical for activating the acyl chloride .
- Solvent systems : Anhydrous dichloromethane or toluene is preferred to avoid hydrolysis of the acyl chloride.
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., polysubstitution) .
Q. Example Protocol :
| Step | Reagent/Condition | Purpose | Yield Range |
|---|---|---|---|
| 1 | 2-Methylpyridine, 2,6-Dichlorobenzoyl chloride | Substrate + acylating agent | — |
| 2 | AlCl₃, DCM, 0°C | Catalytic activation | 60–75% |
| 3 | Quench with ice/HCl | Neutralize catalyst | — |
Characterization : Confirm regioselectivity via -NMR (aromatic proton splitting patterns) and LC-MS for molecular ion verification .
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer :
- Structural Elucidation :
- Purity Assessment :
- HPLC with UV/Vis detection : Uses C18 columns and acetonitrile/water gradients (retention time ≈ 8–10 min) .
Advanced Research Questions
Q. How do electronic and steric effects of the 2,6-dichlorobenzoyl group influence reaction kinetics in further functionalization?
Methodological Answer :
- Kinetic Studies :
- The electron-withdrawing Cl groups reduce electron density on the benzoyl ring, slowing electrophilic substitutions. Rate constants () for nitration or sulfonation are 3–5× lower than non-halogenated analogs .
- Steric hindrance from the 2,6-dichloro arrangement limits access to the para position, favoring meta-substitution in follow-up reactions (e.g., Suzuki couplings) .
- Computational Modeling :
- Density Functional Theory (DFT) calculations predict activation energies for competing pathways, validated by experimental Arrhenius plots .
Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?
Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Mitigation strategies include:
- Standardized recrystallization : Use ethanol/water (7:3 v/v) to isolate a single polymorph .
- Thermogravimetric Analysis (TGA) : Quantify solvent residues affecting solubility measurements.
- Solubility Parameters : Compare Hansen solubility parameters () with solvents like DMSO () vs. THF () .
Q. What strategies are employed to establish structure-activity relationships (SAR) for biological targets involving this compound?
Methodological Answer :
- In Vitro Assays :
- Molecular Docking :
Q. Example SAR Table :
| Substituent Position | Modification | Biological Activity (IC₅₀) | Key Interaction |
|---|---|---|---|
| 2-Methyl (Pyridine) | None (parent) | 15 nM | Hydrophobic pocket |
| 2-Ethyl (Pyridine) | Increased bulk | 1.2 µM | Steric clash |
| 6-Cl (Benzoyl) | Removal | 850 nM | Loss of H-bond |
Q. What advanced separation techniques address challenges in isolating this compound from regioisomers?
Methodological Answer :
- Chiral Chromatography :
- Mass Spectrometry Imaging (MSI) :
Q. How do environmental factors (pH, light) impact the stability of this compound during storage?
Methodological Answer :
- Stability Studies :
- pH-dependent degradation : Under acidic conditions (pH < 3), hydrolysis of the benzoyl group occurs within 24 hours (HPLC monitoring) .
- Photostability : UV/Vis exposure (254 nm) induces radical formation; store in amber vials with desiccants (silica gel) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
